molecular formula C27H36N2O4 B607387 依替帕米 CAS No. 1593673-23-4

依替帕米

货号 B607387
CAS 编号: 1593673-23-4
分子量: 452.6
InChI 键: VAZNEHLGJGSQEL-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etripamil is a novel calcium channel blocker that is currently under development . It is used in the form of a nasal spray and is absorbed into the bloodstream in less than 10 minutes through the blood vessels in the inner lining of the nose . It has a rapid onset of action and works to quickly restore normal heart rhythm . Etripamil has been used in trials studying the treatment of Paroxysmal Supraventricular Tachycardia (PSVT) .


Molecular Structure Analysis

Etripamil has a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .


Physical And Chemical Properties Analysis

Etripamil is a small molecule with a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It is a member of the class of organic compounds known as phenylbutylamines .

科学研究应用

  1. 依替帕米用于阵发性室上性心动过速的快速心率降低:在转复窦性心律前,依替帕米被发现对阵发性室上性心动过速 (PSVT) 患者的心率降低有效。这种效果在 60 分钟的观察期内持续,表明对 PSVT 的自我管理具有潜在的临床益处 (Ip 等人,2021 年)

  2. 鼻腔给药和快速起效:依替帕米的鼻腔给药方式可以快速起效,使其成为患者自行给药的可行选择。临床 II 期试验表明其疗效与标准治疗相当,从给药到转复窦性心律的平均时间为 3 分钟 (Weintraub 和 Frishman,2020 年)

  3. 院外治疗的潜力:研究表明,依替帕米耐受性良好且可能有效,其安全性可接受无监督自行给药,为阵发性室上性心动过速患者的院外治疗提供了有希望的选择 (Chu 和 Gupta,2021 年)

  4. III 期临床试验:依替帕米已进入 III 期临床试验,重点是其治疗阵发性室上性心动过速的安全性和有效性,进一步支持其在无医疗监督情况下使用的可能性 (Stambler 等人,2022 年)

  5. 诱发性室上性心动过速转复窦性心律的高转换率:一项 2 期研究表明,依替帕米鼻腔喷雾剂可快速终止诱发性室上性心动过速,且转换率高,表明其在真实环境中用于终止室上性心动过速的可能性 (Stambler 等人,2018 年)

未来方向

Etripamil is currently under development and has not yet been approved by the FDA . It has shown promise in clinical trials for the treatment of PSVT . Milestone Pharmaceuticals has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Etripamil for the treatment of PSVT . If approved, Etripamil will be the first rapid, reliable, and at-the-ready option in the acute treatment of PSVT .

属性

IUPAC Name

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNEHLGJGSQEL-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etripamil

CAS RN

1593673-23-4
Record name Etripamil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etripamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
171
Citations
BS Stambler, P Dorian, PT Sager, D Wight… - Journal of the American …, 2018 - jacc.org
… Etripamil nasal spray rapidly terminated induced SVT with a high conversion rate. The safety and efficacy results of this study provide guidance for etripamil dose selection for future …
Number of citations: 41 www.jacc.org
JM Raja, B Cave, JL Jefferies, RN Khouzam - Current Problems in …, 2021 - Elsevier
… Etripamil is a novel CCB agent acting on the L-type calcium channel primarily on AV nodal conduction. Etripamil … Etripamil selectively affects the slow pathway bridge sharing voltages in …
Number of citations: 5 www.sciencedirect.com
BS Stambler, F Plat, PT Sager… - Circulation …, 2022 - Am Heart Assoc
… evaluated the efficacy and safety of etripamil nasal spray administered, unsupervised in … etripamil test dose while in sinus rhythm, patients were randomized 2:1 to receive etripamil 70 …
Number of citations: 15 www.ahajournals.org
BS Stambler, AJ Camm, M Alings, P Dorian… - The Lancet, 2023 - thelancet.com
… We aimed to evaluate the efficacy and safety of etripamil 70 … two test doses of intranasal etripamil (each 70 mg, 10 min … system to receive either etripamil or placebo. Prompted by …
Number of citations: 6 www.thelancet.com
AJ Camm, JP Piccini, M Alings, P Dorian… - Circulation …, 2023 - Am Heart Assoc
… VR reduction ≥20% occurred in 66.7% of patients in the etripamil arm and no patients in … -effectiveness with etripamil vs placebo. Serious AEs were rare; 1 patient in the etripamil arm …
Number of citations: 2 www.ahajournals.org
M Abuelazm, S Kambalapalli, O Saleh… - American Journal of …, 2023 - Springer
… We aimed to evaluate the efficacy and safety of etripamil nasal … Etripamil nasal spray was effective and well tolerated to induce PSVT termination for up to 60 min. Therefore, etripamil …
Number of citations: 4 link.springer.com
S Weintraub, WH Frishman - Cardiology in review, 2021 - journals.lww.com
… , etripamil has a rapid onset of action, and could feasibly be administered by the patient themselves. Clinical phase II trials of etripamil in … channel blockers, and etripamil, to discuss the …
Number of citations: 2 journals.lww.com
BS Stambler, F Plat, PT Sager, V Lubkov… - American Heart …, 2022 - Elsevier
… of etripamil 70 mg. However, analysis at earlier time points demonstrated etripamil treatment … includes a new dosing regimen (up to 2 etripamil 70 mg doses separated by 10 minutes) to …
Number of citations: 3 www.sciencedirect.com
JE Ip, B Coutu, MT Bennett, AS Pandey… - Journal of the …, 2023 - Am Heart Assoc
… etripamil self‐administration. The primary end point was time‐to‐conversion of positively adjudicated PSVT to sinus rhythm after etripamil … , 105 self‐administered etripamil ≥1 time for …
Number of citations: 4 www.ahajournals.org
AH Kashou, PA Noseworthy - Expert Opinion on Investigational …, 2020 - Taylor & Francis
… receiving one of the three highest etripamil doses. Conversion rates tended to … etripamil dose (140 mg) at 1.8 min. Interestingly, high-density mapping demonstrated intranasal etripamil …
Number of citations: 3 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。